molecular formula C17H17BrO4 B3038961 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 938322-70-4

3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid

Cat. No.: B3038961
CAS No.: 938322-70-4
M. Wt: 365.2 g/mol
InChI Key: RLNYWYZXTCMWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and a 4-methylbenzyl ether group attached to a benzoic acid core

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or carbon-based compounds in its mechanism of action.

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling , it can be inferred that the compound may play a role in pathways involving carbon–carbon bond formation.

Result of Action

Given its potential role in suzuki–miyaura coupling , it can be inferred that the compound may facilitate the formation of carbon–carbon bonds, which could have various effects depending on the specific context within a cellular environment.

Action Environment

It’s known that the success of suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound may also exhibit similar environmental preferences.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to interfere with the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can impact the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but prolonged exposure to light and heat can lead to degradation . Long-term effects on cellular function have also been observed, with changes in cell viability and metabolic activity noted over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been reported .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it can affect the levels of metabolites, thereby influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-ethoxy-4-hydroxybenzoic acid, followed by etherification with 4-methylbenzyl chloride under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while esterification with methanol can produce the corresponding methyl ester .

Scientific Research Applications

3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-ethoxy-5-methoxybenzonitrile
  • 3-Bromo-4-ethoxy-5-methoxy-benzoic acid methyl ester
  • 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide

Uniqueness

3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is unique due to the presence of the 4-methylbenzyl ether group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

IUPAC Name

3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNYWYZXTCMWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
Reactant of Route 3
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
Reactant of Route 4
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
Reactant of Route 5
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.